3-((1H-Indol-1-yl)sulfonyl)-4-chloroaniline
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Overview
Description
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its anticancer properties.
1H-Indole-2-carboxylic acid: Studied for its anti-inflammatory effects.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation
The uniqueness of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
173908-48-0 |
---|---|
Molecular Formula |
C14H11ClN2O2S |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-chloro-3-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H11ClN2O2S/c15-12-6-5-11(16)9-14(12)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 |
InChI Key |
MQUMCKWSVIPCBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl |
173908-48-0 | |
Origin of Product |
United States |
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